molecular formula C24H22N2O2 B4963620 N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide

N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide

Cat. No.: B4963620
M. Wt: 370.4 g/mol
InChI Key: JCJYUVIDWQBARB-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, chemistry, and materials science. This compound is characterized by its unique cyclopropane ring structure, which is substituted with phenyl groups and an acetamidophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-acetamidophenyl with diphenylcyclopropane-1-carboxylic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as mechanochemical hydrogenation and acetylation have been explored to improve the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acetic anhydride, and various solvents such as ethyl acetate and petroleum ether .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-17(27)25-20-12-14-21(15-13-20)26-23(28)22-16-24(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJYUVIDWQBARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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